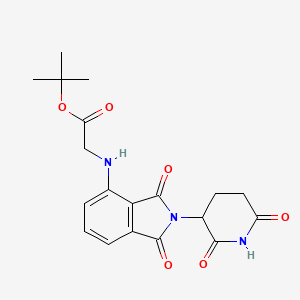
Sanguinarine (gluconate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sanguinarine (gluconate) is a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis (bloodroot), Chelidonium majus (greater celandine), and others in the Papaveraceae family . It is known for its antimicrobial, anti-inflammatory, and anticancer properties . Sanguinarine (gluconate) has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sanguinarine (gluconate) can be synthesized through various chemical routes. One common method involves the extraction of sanguinarine from plant sources, followed by its conversion to the gluconate form. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate sanguinarine from plant material . The isolated sanguinarine is then reacted with gluconic acid under controlled conditions to form sanguinarine (gluconate) .
Industrial Production Methods
Industrial production of sanguinarine (gluconate) involves large-scale extraction from plant sources, followed by purification and conversion to the gluconate form. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
Sanguinarine (gluconate) undergoes various chemical reactions, including:
Oxidation: Sanguinarine can be oxidized to form oxysanguinarine, which has different biological properties.
Reduction: Reduction of sanguinarine can lead to the formation of dihydrosanguinarine.
Substitution: Sanguinarine can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxysanguinarine.
Reduction: Dihydrosanguinarine.
Substitution: Various sanguinarine derivatives depending on the nucleophile used.
Scientific Research Applications
Sanguinarine (gluconate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer effects, particularly in lung cancer and other solid tumors.
Industry: Used in the production of antimicrobial agents and as a natural pesticide.
Mechanism of Action
Sanguinarine (gluconate) exerts its effects through multiple mechanisms:
Antimicrobial Action: Inhibits the 2-ketogluconate pathway of glucose utilization in bacteria such as Pseudomonas aeruginosa, thereby interfering with bacterial metabolism and growth.
Anticancer Action: Regulates tumor-associated macrophages to prevent angiogenesis in lung cancer through the WNT/β-Catenin pathway.
Comparison with Similar Compounds
Sanguinarine (gluconate) is part of a group of quaternary benzo[c]phenanthridine alkaloids (QBAs), which include other compounds such as chelerythrine, chelidonine, and berberine . Compared to these compounds, sanguinarine (gluconate) is unique in its ability to inhibit the 2-ketogluconate pathway and its potent anticancer properties .
List of Similar Compounds
- Chelerythrine
- Chelidonine
- Berberine
Properties
Molecular Formula |
C26H25NO11 |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C20H14NO4.C6H12O7/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-8H,9-10H2,1H3;2-5,7-11H,1H2,(H,12,13)/q+1;/p-1/t;2-,3-,4+,5-/m.1/s1 |
InChI Key |
LUQSYLIFPGNCMW-IFWQJVLJSA-M |
Isomeric SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)

![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)

![(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B15136055.png)
![cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly]](/img/structure/B15136060.png)
![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)







